Phenyl 2-phenylhydrazine-1-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
13413-37-1 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl N-anilinocarbamate |
InChI |
InChI=1S/C13H12N2O2/c16-13(17-12-9-5-2-6-10-12)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16) |
InChI Key |
IAZAUSSUAOBMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Phenyl 2 Phenylhydrazine 1 Carboxylate and Its Derivatives
Elucidation of Reaction Pathways in Carboxylate Functionalization
The carboxylate moiety in phenyl 2-phenylhydrazine-1-carboxylate is a key functional group that can participate in various chemical transformations. While specific mechanistic studies on this exact compound are not extensively detailed in the provided literature, the reactivity of similar ester and carboxylate groups can provide insights into plausible reaction pathways.
One fundamental reaction is the transformation of the ester into a phenylhydrazide. This typically occurs by reacting the ester with phenylhydrazine (B124118), often in the presence of an acid catalyst like phosphoric acid. The mechanism involves the nucleophilic attack of phenylhydrazine on the carbonyl carbon of the ester, followed by the elimination of the corresponding alcohol. The yield of the resulting phenylhydrazide can be influenced by the molar equivalents of the reactants and the catalyst.
Furthermore, the carboxylate group can be involved in more complex reaction sequences. For instance, in the synthesis of phenylhydrazone derivatives containing two carbonic acid ester groups, a substituted phenylhydrazine is first reacted with a ketone to form a phenylhydrazone. Subsequently, the hydroxyl groups on the aromatic ring can be reacted with chloroformic esters to introduce carbonate functionalities. This demonstrates the compatibility of the hydrazine-carboxylate linkage with further functionalization on other parts of the molecule.
Decarboxylation is another potential pathway, particularly under photolytic conditions. Studies on related α-carboxy-2-nitrobenzyl (CNB) caged compounds show that photolysis can lead to decarboxylation as a competing pathway to the release of the protected species. The efficiency of this photodecarboxylation can be influenced by the surrounding medium, such as the type of buffer used. nih.gov While not a direct functionalization of the carboxylate group itself, this pathway is a crucial consideration in photochemical applications of such compounds.
The following table summarizes the key reactants and conditions for some of these functionalization pathways.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| Phenylhydrazide formation | Ester, Phenylhydrazine | Phosphoric acid, Reflux | Phenylhydrazide |
| Carbonate formation | Phenylhydrazone with hydroxyl groups, Chloroformic ester | Triethylamine | Carbonate derivative |
| Photodecarboxylation | α-carboxy-2-nitrobenzyl caged compounds | UV light, Buffer solution | Decarboxylated product |
Detailed Analysis of Cyclization Mechanisms in Heterocycle Formation
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The mechanistic pathways of these cyclization reactions are of significant interest in synthetic organic chemistry.
One of the most well-known cyclization reactions involving phenylhydrazine derivatives is the Fischer indole (B1671886) synthesis. This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a youtube.comyoutube.com-sigmatropic rearrangement to form an indole. The reaction of E-3-arylideneflavanones with phenylhydrazine in hot pyridine, for example, leads to the stereoselective synthesis of tricyclic pyrazolines. nih.gov
The formation of pyrazole (B372694) derivatives is another common cyclization pathway. For instance, the reaction of adamantyl-substituted keto and diketo carboxylic acid esters with phenylhydrazine can lead to the formation of pyrazoles or pyrazolones, depending on the substrate and reaction conditions. nih.gov Similarly, the reaction of pyrano[2,3-d]isoxazolones with arylhydrazines can lead to the formation of 1,2,3-triazole derivatives through a Boulton–Katritzky rearrangement. This rearrangement involves the recyclization of a heterocyclic system containing an N-O bond.
The Borsche–Drechsel cyclization is another important reaction for the synthesis of tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones. The mechanism is similar to the Fischer indole synthesis, involving an acid-catalyzed proton transfer followed by a heat-induced sigmatropic rearrangement and subsequent cyclization.
The table below outlines the key features of these cyclization mechanisms.
| Cyclization Reaction | Starting Materials | Key Intermediates | Product |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone | Indole |
| Pyrazoline Synthesis | E-3-arylideneflavanones, Phenylhydrazine | - | Tricyclic Pyrazoline |
| Borsche–Drechsel Cyclization | Cyclohexanone arylhydrazone | Ene-hydrazine | Tetrahydrocarbazole |
| Boulton–Katritzky Rearrangement | Pyrano[2,3-d]isoxazolones, Arylhydrazine | - | 1,2,3-Triazole |
Exploration of Oxidative Processes and Electron Transfer Mechanisms
The oxidation of this compound and its derivatives can lead to a variety of reactive intermediates and products. The oxidation of the parent compound, phenylhydrazine, is a complex process that can be initiated by metal cations or oxyhemoglobin. This process is known to involve several intermediates, including the superoxide (B77818) radical (O2•−), hydrogen peroxide (H2O2), the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion. The superoxide radical acts as both a product and a chain propagator in this autocatalytic reaction.
Visible-light-driven aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates to the corresponding azo compounds has been achieved using sodium anthraquinone (B42736) sulfonate (SAQS) as a photocatalyst. The proposed mechanism involves the photoexcited state of SAQS undergoing a single electron transfer (SET) with the phenylhydrazine carboxylate to generate an anion radical of SAQS and a radical cation of the substrate.
The reaction of phenylhydrazine with hemoglobin is another example of an oxidative process. This reaction leads to the formation of a number of products, including benzene, nitrogen, hydrogen peroxide, the superoxide anion, and the phenyl radical. The specific products formed are highly dependent on the experimental conditions, particularly the amount of oxygen present.
The following table summarizes the key intermediates and products in the oxidation of phenylhydrazine.
| Oxidizing Agent/Condition | Key Intermediates | Key Products |
| Metal cations/Oxyhemoglobin | Superoxide radical, Phenylhydrazyl radical, Phenyldiazene, Benzenediazonium ion | Unidentified stable products |
| Visible light/SAQS | Phenylhydrazine carboxylate radical cation | Alkyl (E)-2-phenyldiazene-1-carboxylate |
| Hemoglobin | Phenyl radical, Superoxide anion | Benzene, Nitrogen, Hydrogen peroxide |
Mechanistic Insights into Catalyzed Transformations
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules. In the context of phenylhydrazine derivatives, Rh(III) catalysts can facilitate C-H activation and subsequent annulation reactions. For example, the Rh(III)-catalyzed synthesis of isoquinolones can be achieved via the C-H activation/annulation of benzoylhydrazines and alkynes.
The general mechanism for Rh(III)-catalyzed C-H activation involves the coordination of a directing group to the metal center, followed by the cleavage of a C-H bond to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an alkene or alkyne, through migratory insertion. Subsequent reductive elimination affords the final product and regenerates the active catalyst. The use of an internal oxidizing directing group can be a strategic approach in these transformations.
In the oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes, a rhodium catalyst is used with molecular oxygen as the sole oxidant, a process enabled by a quaternary ammonium (B1175870) salt. Mechanistic studies suggest a rapid intramolecular aza-Michael reaction and aerobic reoxidation of Rh(I) to Rh(III) are facilitated by the quaternary ammonium salt.
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations. In reactions involving phenylhydrazine derivatives, photoredox catalysis can be used to generate radical intermediates that can participate in C-C and C-heteroatom bond formation.
A common mechanism in photoredox catalysis involves the excitation of a photocatalyst by visible light, followed by an electron transfer event with a substrate. This can occur through either an oxidative or reductive quenching cycle. In the case of the visible-light-driven aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates, the excited photocatalyst oxidizes the substrate to a radical cation.
In other photoredox-catalyzed C-H functionalization reactions, an aryl radical can be generated from an aryldiazonium salt via a photoinduced electron transfer (PET). This aryl radical can then add to an aromatic or heteroaromatic substrate, leading to a C-H arylated product after a final oxidation and deprotonation step.
Influence of Substituent Effects on Reaction Mechanisms and Regioselectivity
Substituent effects play a crucial role in determining the rate, mechanism, and regioselectivity of reactions involving this compound and its derivatives. The electronic and steric properties of substituents on the phenyl rings can influence the nucleophilicity and electrophilicity of the reactants, as well as the stability of intermediates and transition states.
In the formation of acetophenone-phenylhydrazones, the rate of reaction is influenced by substituents on the acetophenone (B1666503) ring. The reaction kinetics can be analyzed using the extended linear free energy relationship (LFER) equation, which separates the inductive and resonance effects of the substituents. Studies have shown that in various solvent systems, both inductive and resonance effects can be significant, with their relative importance depending on the polarity of the medium.
In cyclization reactions, such as the Fischer indole synthesis, substituents on the phenylhydrazine ring can affect the regioselectivity of the reaction. Electron-donating groups can increase the nucleophilicity of the nitrogen atoms, potentially accelerating the initial condensation step. Conversely, electron-withdrawing groups can decrease the nucleophilicity but may facilitate the subsequent cyclization steps.
The following table provides a qualitative summary of the expected influence of different types of substituents on reaction rates.
| Substituent Type (on phenyl ring) | Effect on Nucleophilicity of Hydrazine (B178648) | Expected Effect on Reaction Rate (e.g., hydrazone formation) |
| Electron-donating (e.g., -OCH3, -CH3) | Increase | Increase |
| Electron-withdrawing (e.g., -NO2, -Cl) | Decrease | Decrease |
Reactivity Profiles and Derivatization Approaches of Phenyl 2 Phenylhydrazine 1 Carboxylate
Functional Group Transformations and Interconversions
The structure of phenyl 2-phenylhydrazine-1-carboxylate allows for several functional group transformations. The hydrazine (B178648) portion can be converted into other nitrogen-containing functionalities, while the ester group can be cleaved or modified. Phenylhydrazine (B124118) derivatives, in general, are known to undergo transformations that can lead to the formation of radicals or be utilized in various coupling and cyclization reactions. researchgate.netresearchgate.netbohrium.com For instance, the N-N bond can be cleaved under certain reductive conditions, although this is often a less controlled process. Conversely, the entire hydrazine-carboxylate fragment can act as a precursor for heterocyclic systems through carefully designed reaction sequences. The interconversion of the carboxylate involves standard ester chemistry, such as hydrolysis to the corresponding carbazic acid and phenol (B47542), or transesterification with other alcohols under acid or base catalysis. These transformations allow the molecule to serve as a versatile intermediate in multi-step synthetic pathways.
Reactions Involving the Hydrazine Moiety
The hydrazine moiety is the most reactive site for many transformations of this compound. The terminal nitrogen atom (-NH₂) retains significant nucleophilicity, making it available for reactions with a variety of electrophiles. However, the presence of the adjacent phenyl group and the electron-withdrawing phenylcarboxylate group on the other nitrogen atom modulates this reactivity compared to unsubstituted hydrazine.
A hallmark reaction of hydrazines is their condensation with carbonyl compounds. who.int this compound is expected to react with aldehydes and ketones to form the corresponding hydrazones, specifically phenyl 2-phenyl-1-(ylidene)hydrazine-1-carboxylates. This reaction typically proceeds via nucleophilic addition of the terminal nitrogen to the carbonyl carbon, followed by dehydration to yield the C=N double bond. youtube.comyoutube.com The reaction is often catalyzed by a small amount of acid. nih.gov
Table 1: Representative Condensation Reactions of Phenylhydrazine with Various Aromatic Aldehydes
This table illustrates the typical conditions and outcomes for the reaction of the parent compound, phenylhydrazine. The reactivity of this compound is expected to be analogous, though potentially moderated by the phenylcarboxylate group.
| Entry | Aldehyde | Product (Phenylhydrazone) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzaldehyde phenylhydrazone | 2 | 96 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde phenylhydrazone | 2 | 98 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde phenylhydrazone | 2 | 98 |
| 4 | 4-Methylbenzaldehyde | 4-Methylbenzaldehyde phenylhydrazone | 3 | 95 |
| 5 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde phenylhydrazone | 3 | 94 |
Data sourced from a study on solvent-free synthesis of aldehyde phenylhydrazones. researchgate.net
The oxidation of hydrazine derivatives is a common method for the synthesis of azo compounds (R-N=N-R'). organic-chemistry.orgresearchgate.net The oxidation of phenylhydrazine itself is a complex process that can yield a variety of products including phenyldiazene, benzenediazonium (B1195382) ions, and radicals, depending on the oxidant and reaction conditions. nih.govrsc.org With suitable oxidizing agents, such as lead tetra-acetate or trichloroisocyanuric acid, 1,2-disubstituted hydrazines can be efficiently converted to the corresponding azo compounds. organic-chemistry.orgrsc.org
In the case of this compound, oxidation would be expected to yield an azo compound of the structure Ph-N=N-CO₂Ph. This transformation involves the formal removal of two hydrogen atoms from the hydrazine nitrogens to form the N=N double bond. The reaction conditions must be carefully selected to avoid side reactions, such as cleavage of the N-N bond or reactions involving the aromatic rings. The presence of the phenylcarboxylate group may influence the stability of the intermediate species formed during the oxidation process.
Reactions Involving the Carboxylate Moiety
The phenyl carboxylate group in the molecule is an ester and exhibits typical ester reactivity. This part of the molecule is susceptible to nucleophilic acyl substitution.
The most common reaction is hydrolysis, which would cleave the ester bond to yield phenol and 2-phenylhydrazine-1-carboxylic acid (phenylcarbazic acid). This reaction can be carried out under either acidic or basic (saponification) conditions. Basic hydrolysis is typically irreversible due to the deprotonation of the resulting phenol and carboxylic acid.
Transesterification is also a feasible transformation, where reaction with a different alcohol (R-OH) in the presence of an acid or base catalyst would replace the phenyl group, yielding a new carbazate (B1233558) ester (Ph-NH-NH-CO₂R) and phenol. The efficiency of this reaction depends on the relative stability of the starting materials and products, and often requires driving the equilibrium by removing one of the products, such as the phenol. The synthesis of various carbamates and carbazates often involves the reaction of an amine or hydrazine with chloroformates or carbonates, which are mechanistically related to the reverse of these substitution reactions. nih.govorganic-chemistry.org
Exploration of Aromatic Ring Reactivity and Substituent Effects
The molecule contains two distinct phenyl rings, and their susceptibility to aromatic substitution reactions is governed by the nature of the attached substituent. wikipedia.orgmsu.edu
Substituents on either of these rings would, in turn, affect the reactivity of the entire molecule. For instance, an electron-withdrawing group (e.g., -NO₂) on the N-phenyl ring would decrease the nucleophilicity of the terminal hydrazine nitrogen, slowing down condensation reactions. researchgate.net Conversely, an electron-donating group (e.g., -OCH₃) would enhance it.
Derivatization for Enhanced Synthetic Utility
The varied reactivity of this compound allows for its derivatization to create intermediates with enhanced synthetic utility. The phenylcarboxylate group can be viewed as a protecting group for one of the nitrogen atoms of phenylhydrazine. Similar structures, such as benzyl (B1604629) carbazate (Cbz-hydrazine) and tert-butyl carbazate (Boc-hydrazine), are commonly used in peptide synthesis and other areas of organic chemistry to protect the hydrazine moiety, allowing the terminal -NH₂ to react selectively. nih.govsigmaaldrich.com After a desired transformation at the terminal nitrogen, the phenylcarboxylate group could be removed by hydrolysis to liberate the N-H functionality.
Furthermore, the condensation reaction with aldehydes and ketones (Section 4.2.1) is a powerful derivatization method. It converts liquid or volatile carbonyl compounds into stable, crystalline hydrazones that can be easily purified and characterized. wikipedia.org These hydrazone derivatives themselves can be useful synthetic intermediates for constructing larger molecules, particularly nitrogen-containing heterocycles. For example, the resulting hydrazone from a reaction with a keto-ester can undergo cyclization to form pyrazole (B372694) derivatives. researchgate.net These derivatization strategies highlight the role of this compound as a versatile reagent in synthetic organic chemistry.
Advanced Spectroscopic and Structural Characterization of Phenyl 2 Phenylhydrazine 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of Phenyl 2-phenylhydrazine-1-carboxylate, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the two phenyl rings typically appear in the downfield region, generally between δ 6.8 and 7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution and the electronic environment. The protons on the phenyl ring attached to the oxygen atom of the carboxylate group are expected to be in a slightly different chemical environment compared to those on the phenyl ring of the hydrazine (B178648) moiety. The N-H protons of the hydrazine group typically exhibit broader signals and their chemical shifts can be influenced by solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | br s | 1H | -NH- |
| 7.85 | d | 1H | -NH- |
| 7.40 - 7.20 | m | 5H | Ar-H (Phenyl from hydrazine) |
Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylate group is characteristically found in the highly deshielded region of the spectrum, typically around δ 160-170 ppm. The aromatic carbons of the two phenyl rings will appear in the δ 110-150 ppm range. The number of distinct signals will depend on the symmetry of the molecule. Carbons directly attached to nitrogen or oxygen will show different chemical shifts compared to the other aromatic carbons.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165.4 | C=O (Carbonyl) |
| 150.2 | Ar-C (ipso, attached to -O-) |
| 145.8 | Ar-C (ipso, attached to -NH-) |
| 129.5 | Ar-C |
| 128.8 | Ar-C |
| 125.3 | Ar-C |
| 121.7 | Ar-C |
Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching of the carboxylate group is anticipated in the region of 1700-1750 cm⁻¹. The N-H stretching vibrations of the hydrazine moiety would appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-O stretching of the ester group will likely be observed in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings will appear in the 1450-1600 cm⁻¹ region.
Table 3: Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 - 3200 | Medium | N-H Stretching |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1720 | Strong | C=O Stretching (Carbonyl) |
| 1600, 1490 | Medium-Strong | Aromatic C=C Stretching |
| 1250 | Strong | C-O Stretching |
Note: This is a representative table based on typical vibrational frequencies for the functional groups present. Actual experimental values may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the phenoxy group, cleavage of the N-N bond, or decarboxylation.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Possible Fragment |
|---|---|
| 228 | [M]⁺ (Molecular Ion) |
| 135 | [M - C₆H₅O]⁺ |
| 107 | [C₆H₅NH₂]⁺ |
| 93 | [C₆H₅O]⁺ |
Note: This is a representative table of possible fragments. The relative intensities of the peaks would depend on the ionization method and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, with its two phenyl rings and conjugated system, is expected to exhibit strong UV absorption. The spectrum would likely show characteristic absorption bands corresponding to π → π* transitions of the aromatic systems. The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.
Table 5: Hypothetical UV-Vis Data for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
|---|---|---|---|
| ~240 | High | Ethanol (B145695) | π → π* transition (Phenyl rings) |
Note: This is a representative table based on the expected electronic transitions for the chromophores present. Actual experimental values may vary.
Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure Elucidation
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction (SCXRD) data for the specific compound this compound. While the solid-state structures of numerous phenylhydrazine (B124118) derivatives and related hydrazone compounds have been successfully elucidated using SCXRD, providing valuable insights into their molecular conformations, crystal packing, and intermolecular interactions, no such detailed structural analysis appears to be publicly available for this compound itself.
The elucidation of the three-dimensional atomic arrangement in the crystalline state is unequivocally achieved through SCXRD. This powerful analytical technique would provide definitive information on bond lengths, bond angles, and torsion angles, thereby confirming the precise molecular geometry of this compound. Furthermore, analysis of the crystal packing would reveal the nature and extent of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture of the solid.
For context, studies on analogous compounds have demonstrated the utility of SCXRD in this chemical class. For instance, the crystal structures of various phenylhydrazone Schiff bases have been reported to crystallize in monoclinic or triclinic systems, with their solid-state structures stabilized by extensive intra- and intermolecular hydrogen bonding networks. In other related carbothioamide structures, SCXRD analysis has detailed deviations from planarity and defined the dihedral angles between aromatic rings.
Without experimental SCXRD data for this compound, critical details regarding its solid-state conformation and intermolecular assembly remain speculative. The generation of single crystals suitable for diffraction studies would be a necessary future step to provide the empirical data required for a complete structural characterization. Such an analysis would yield precise crystallographic information, which is foundational for understanding the structure-property relationships of this compound.
Due to the unavailability of specific research findings, data tables containing crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) and selected geometric parameters (bond lengths and angles) for this compound cannot be presented.
Computational and Theoretical Studies on this compound Remain Largely Unexplored
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the extensive use of computational methods to characterize similar molecular structures, dedicated studies focusing on this specific molecule are not present in the public domain.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the fundamental properties of molecules. These theoretical studies are crucial for understanding a compound's stability, reactivity, and spectroscopic behavior. Standard computational analyses typically involve:
Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms and exploring different spatial orientations.
Electronic Structure Analysis: Investigating the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.
Mulliken Population Analysis: Quantifying the partial atomic charge on each atom to understand charge distribution and bonding characteristics.
Vibrational Frequency Calculations: Predicting the infrared (IR) and Raman spectra of a molecule, which aids in its experimental identification and characterization.
Time-Dependent Density Functional Theory (TD-DFT): Simulating the electronic absorption spectra (UV-Vis) to understand the electronic transitions within the molecule.
While extensive research exists applying these computational techniques to a wide array of organic molecules, including various hydrazine and carboxylate derivatives, specific data for this compound is absent. Consequently, detailed findings regarding its optimized geometry, electronic properties, charge distribution, and predicted spectroscopic data cannot be provided at this time. The absence of such foundational research highlights an opportunity for future investigation into the physicochemical properties of this compound.
Computational Chemistry and Theoretical Studies of Phenyl 2 Phenylhydrazine 1 Carboxylate
Semi-Empirical Methods (e.g., AM1, PM3)
While Austin Model 1 (AM1) and Parametric Method 3 (PM3) are well-established semi-empirical quantum mechanical methods used to approximate molecular electronic structure, no specific studies applying these methods to Phenyl 2-phenylhydrazine-1-carboxylate were found. nih.govuni-muenchen.dewikipedia.org These methods are valued for their computational speed, making them suitable for large molecules. nih.gov They are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.de PM3 is a reparameterization of AM1, differing in the parameterization process; PM3's parameterization was more automated to reproduce a wide range of molecular properties, whereas AM1's development involved more manual adjustments to align with theoretical models. wikipedia.orgscribd.com Without specific research on this compound, it is not possible to present findings on its calculated properties, such as heat of formation, dipole moment, or optimized geometry using AM1 or PM3.
Mechanistic Pathways Probing using Computational Models
Computational models are crucial for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. researchgate.net Theoretical studies can investigate potential energy surfaces for various reactions, such as thermal decomposition, radical scavenging, or photochemical degradation. researchgate.netresearchgate.netmdpi.com However, no publications detailing the probing of mechanistic pathways specifically for this compound were identified. Research in this area often employs Density Functional Theory (DFT) or other high-level ab initio methods to model reaction coordinates. mdpi.comrsc.org Without such studies, a discussion of the reaction mechanisms, intermediates, and transition states for this specific compound remains speculative.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It allows for the mapping of close contacts and the generation of 2D fingerprint plots, which summarize the relative contributions of different interaction types, such as H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netresearchgate.net This analysis provides quantitative insights into the crystal packing. researchgate.net Although Hirshfeld surface analyses have been performed on numerous related structures, including other phenylhydrazine (B124118) derivatives, no specific study containing this analysis for this compound could be located. researchgate.netresearchgate.net Consequently, data tables detailing the percentage contributions of various intermolecular contacts for this compound cannot be generated.
Applications of Phenyl 2 Phenylhydrazine 1 Carboxylate As a Synthetic Building Block and Reagent
Role in the Synthesis of Diverse Heterocyclic Compounds
The hydrazine (B178648) functional group is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Phenyl 2-phenylhydrazine-1-carboxylate, by virtue of this group, is a valuable precursor for such syntheses. The phenoxycarbonyl group can serve as a protecting group or be involved in the reaction mechanism, influencing the final product's structure.
The synthesis of pyrazole (B372694) and pyrazolone (B3327878) rings is a well-established application of phenylhydrazine (B124118) derivatives. These five-membered heterocyclic systems are of significant interest due to their presence in many biologically active compounds. The general and most common method for synthesizing these structures involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. googleapis.comgoogle.com
While specific studies detailing the use of this compound in pyrazole synthesis are not abundant, the use of related phenylhydrazine carboxylates has been documented in patent literature for the synthesis of complex bicyclic pyrazolone compounds. googleapis.comgoogle.com For instance, tert-butyl 2-(2-acetyl)-1-phenylhydrazine carboxylate has been utilized as a key intermediate. The synthesis generally proceeds by reacting the phenylhydrazine carboxylate with a suitable cyclic ketone derivative to form a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolone core. This suggests that this compound could similarly be employed in such synthetic strategies.
The reaction of phenylhydrazine with ethyl acetoacetate (B1235776) is a classic method to produce 3-methyl-1-phenyl-5-pyrazolone. This reaction proceeds at reflux temperatures and provides the pyrazolone product which can be purified by recrystallization. It is plausible that this compound could be used in a similar manner, potentially with the phenoxycarbonyl group being cleaved under the reaction conditions or remaining as a substituent on the pyrazolone ring, depending on the reaction conditions.
Table 1: Examples of Pyrazole and Pyrazolone Synthesis using Phenylhydrazine Derivatives
| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-5-pyrazolone | |
| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | 1,3,4,5-Substituted pyrazole | |
| p-(4-(tert-Butyl)phenyl)hydrazine | α,β-Ethylenic ketone | 1,3,5-Trisubstituted pyrazole | google.com |
The Fischer indole (B1671886) synthesis is a prominent and widely used chemical reaction for the synthesis of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. googleapis.comgoogle.com This reaction, discovered in 1883 by Emil Fischer, remains a cornerstone of heterocyclic synthesis. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a google.comgoogle.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.
While there is a vast body of literature on the Fischer indole synthesis using various substituted phenylhydrazines, specific examples employing this compound are not readily found in the searched literature. However, the general mechanism of the Fischer indole synthesis is accommodating to a wide range of substituents on the phenylhydrazine. Therefore, it is highly probable that this compound could serve as a precursor in this reaction. The phenoxycarbonyl group would likely influence the electronic properties of the hydrazine and could potentially be retained or cleaved during the acidic reaction conditions, leading to N-substituted or N-unsubstituted indoles, respectively.
The synthesis of 2-phenyl-1H-indoles, for example, can be achieved by reacting phenylhydrazine with various substituted acetophenones to form the corresponding phenylhydrazones, which are then cyclized in the presence of a strong acid like polyphosphoric acid.
The synthesis of pyrrole (B145914) derivatives, another important class of nitrogen-containing heterocycles, can also be achieved using phenylhydrazine precursors, although this is less common than for indoles and pyrazoles. While specific methods detailing the use of this compound for pyrrole synthesis were not identified in the searched literature, the general principles of pyrrole synthesis suggest its potential applicability. For instance, certain multi-component reactions or cyclization strategies involving hydrazine derivatives could potentially be adapted.
A study on novel carboxylated pyrroline-2-one derivatives bearing a phenylhydrazine moiety highlights the interest in combining these structural motifs for developing biologically active compounds. This suggests that precursors like this compound could be valuable in the synthesis of such functionalized pyrrole systems.
Triazenes and triazoles are heterocyclic compounds containing three nitrogen atoms in their ring systems. Phenylhydrazine and its derivatives are key starting materials for the synthesis of certain triazole scaffolds. For example, 2-phenyl-2,1,3-triazole-4-carboxaldehyde can be prepared from D-glucose phenylosazone, which is formed by the reaction of glucose with phenylhydrazine.
While direct synthetic routes to triazenes and triazoles using this compound are not explicitly detailed in the available literature, the fundamental reactivity of the hydrazine group suggests its potential role in such transformations. The synthesis of 1,2,3-triazole phenylhydrazone derivatives has been reported, showcasing the utility of the phenylhydrazone moiety in constructing these heterocycles. It is conceivable that this compound could be incorporated into similar synthetic strategies.
Precursor for Azo Compounds and Their Applications in Organic Synthesis
Phenylhydrazine derivatives can be precursors to azo compounds, which contain the characteristic -N=N- functional group. While the direct conversion of this compound to azo compounds is not extensively documented, the chemistry of phenylhydrazine suggests potential pathways. For instance, oxidation of phenylhydrazine can lead to the formation of phenyldiazene, which can be involved in subsequent reactions.
It is important to note that the primary utility of phenylhydrazine and its derivatives in this context is often as a precursor to other reactive intermediates that then lead to the final products, rather than direct conversion to stable azo dyes.
Catalytic and Promotor Roles in Organic Transformations
While this compound is primarily considered a synthetic building block, the parent compound, phenylhydrazine, has been shown to act as an initiator in certain radical reactions. Specifically, phenylhydrazine can initiate the direct C-H arylation of unactivated arenes through a base-promoted homolytic aromatic substitution (BHAS) mechanism. In this process, phenylhydrazine facilitates the generation of aryl radicals from aryl halides, which then react with the arene.
Given this precedent, it is plausible that this compound could exhibit similar reactivity, potentially acting as an initiator or promoter in radical-mediated transformations. The phenoxycarbonyl group might modulate the redox properties of the hydrazine moiety, influencing its effectiveness in such roles. However, specific studies investigating the catalytic or promoter activities of this compound were not found in the conducted searches. The broader class of phenylhydrazines has been shown to participate in and promote various organic transformations.
Mitsunobu Reaction
The Mitsunobu reaction is a well-established method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides. The reaction typically involves an alcohol, a nucleophile, an azodicarboxylate (such as DEAD or DIAD), and a phosphine, most commonly triphenylphosphine. While direct and extensive studies specifying "this compound" as the primary nucleophile in Mitsunobu reactions are not prevalent in the reviewed literature, the reaction is known to accommodate a range of nitrogen-based nucleophiles. Generally, for a nitrogen nucleophile to be effective in a Mitsunobu reaction, it should be sufficiently acidic to protonate the intermediate formed between the azodicarboxylate and the phosphine.
Hydrazine derivatives can, in principle, act as nucleophiles in this reaction. For instance, protected hydrazines are utilized to form N-N bonds, which are precursors to various nitrogen-containing compounds. The carboxylate group on this compound would influence its nucleophilicity and acidity, potentially allowing it to participate in such transformations, although specific examples are not readily found in the surveyed literature.
Heck Reactions and Cross-Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While this compound itself is not a typical substrate or reagent in the conventional Heck reaction, the broader context of palladium-catalyzed cross-coupling reactions offers avenues for the use of phenylhydrazine derivatives.
Recent research has demonstrated the use of phenylhydrazine as an arylating reagent in palladium-catalyzed cross-coupling reactions. In these reactions, phenylhydrazine can serve as a source of an aryl group, which is transferred to another molecule. These reactions often proceed through a denitrogenative pathway, where the hydrazine moiety is eliminated. The general scheme for such a reaction involves the coupling of an aryl halide with a phenylhydrazine derivative in the presence of a palladium catalyst and a base.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Phenylhydrazine Derivatives
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) |
| Pd(OAc)₂/dppf | Phenylhydrazine | Aryl Bromide | Unsymmetrical Biaryl | 60-95 |
| PdCl₂(PPh₃)₂ | N-Aryl-N'-silyl-diazene | Aryl Bromide | Azoarene | 70-90 |
This table is a generalized representation based on findings for phenylhydrazine derivatives and may not directly reflect the reactivity of this compound.
Arylation of Organic Molecules
Phenylhydrazine and its derivatives have emerged as valuable reagents for the arylation of organic molecules, providing an alternative to traditional organometallic reagents. These reactions can be performed under various conditions, including metal-catalyzed and metal-free pathways.
One notable application is in the direct C-H arylation of arenes. In these reactions, phenylhydrazine can act as an aryl radical precursor. Under basic conditions, phenylhydrazine can be deprotonated and then undergo oxidation to generate a hydrazinyl radical, which can subsequently lose nitrogen gas to form an aryl radical. This aryl radical can then add to another aromatic ring, leading to the formation of a biaryl product. This process, known as base-promoted homolytic aromatic substitution (BHAS), offers a straightforward method for creating C-C bonds.
Table 2: Phenylhydrazine as an Initiator in Direct Arene C-H Arylation
| Arene | Aryl Halide | Initiator | Product | Yield (%) |
| Benzene | 4-Iodotoluene | Phenylhydrazine | 4-Methylbiphenyl | 75 |
| Toluene | 1-Iodonaphthalene | Phenylhydrazine | 1-Tolylnaphthalene | 68 |
This table illustrates the utility of the parent compound, phenylhydrazine, in arylation reactions.
Development of Novel Chemical Reagents
Phenylhydrazine and its derivatives, including carbazates like this compound, are crucial starting materials for the synthesis of a wide array of novel chemical reagents and complex molecules. The presence of the reactive hydrazine moiety allows for a diverse range of chemical transformations.
One of the most classic uses of phenylhydrazine is in the Fischer indole synthesis , where it reacts with an aldehyde or ketone to form a phenylhydrazone, which then rearranges under acidic conditions to produce an indole. Indoles are a fundamental heterocyclic motif found in many pharmaceuticals and biologically active compounds.
Furthermore, phenylhydrazine derivatives are used to synthesize various heterocyclic compounds such as pyrazoles, pyrazolines, and indazoles. These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction of a phenylhydrazine with a 1,3-dicarbonyl compound, for example, is a common method for the synthesis of pyrazoles.
The carbamate (B1207046) functionality in this compound provides a handle for further synthetic modifications. The Boc-protected nitrogen atom can be deprotected to reveal a free amine, which can then be functionalized in numerous ways. This makes it a valuable building block for combinatorial chemistry and the development of libraries of new compounds for drug discovery and materials science.
Emerging Research Directions and Future Perspectives in Phenyl 2 Phenylhydrazine 1 Carboxylate Chemistry
Exploration of New Synthetic Pathways and Green Methodologies
The synthesis of phenylhydrazine (B124118) derivatives is undergoing a significant transformation, moving away from traditional batch processes towards more sustainable and efficient methods. A key area of development is the adoption of green chemistry principles to minimize waste, reduce energy consumption, and enhance safety.
One promising approach involves the use of alternative reducing agents and catalytic systems. For instance, new methods for synthesizing substituted phenylhydrazines utilize catalytic hydrogenation or formic acid as a reducing agent. These methods offer high yields, shorter reaction times, and simpler workup procedures, aligning with the goals of green chemistry. Furthermore, metal-free, one-pot syntheses are being developed, such as the reaction of phenylhydrazine hydrochloride with cyclohexanones under an oxygen atmosphere to produce carbazoles, avoiding the need for metal catalysts.
Another significant advancement is the shift from batch to continuous flow synthesis. Traditional batch production of phenylhydrazines involves the formation of diazonium salts, which are thermally unstable and pose a significant safety risk. Continuous flow reactors mitigate this risk by generating and consuming the hazardous intermediate in situ, ensuring that only small quantities exist at any given time. This technology also offers superior heat and mass transfer, leading to dramatically reduced reaction times—often from hours to minutes—and higher yields.
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Reaction Time | 1.5 to 3+ hours | < 31 minutes |
| Safety | High risk due to accumulation of unstable diazonium salts | Inherent safety, in situ generation and consumption of intermediates |
| Process Control | Difficult to control temperature and mixing | Precise control over temperature, pressure, and mixing |
| Efficiency | Lower production efficiency, high energy consumption | High throughput, improved efficiency |
The selective synthesis of heterocyclic structures from phenylhydrazine in microdroplets represents another novel frontier. This technique has been shown to not only accelerate reactions to the sub-millisecond timescale at room temperature but also to selectively yield specific products, such as six-membered heterocycles, without the need for catalysts that are required in bulk reactions.
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For phenylhydrazine derivatives, research continues to unravel the intricate pathways they follow in various reactions.
The Fischer indole (B1671886) synthesis, a classic reaction involving phenylhydrazines, remains an area of active study. Mechanistic investigations have explored the tautomeric relationship between the initial phenylhydrazone and its enamine intermediate, which is critical for the subsequent sigmatropic rearrangement and cyclization to form the indole ring.
Beyond classical reactions, researchers are exploring novel transformations. Under certain oxidative conditions, reactions involving phenylhydrazine derivatives can proceed through radical mechanisms. For example, one proposed mechanism involves the oxidation of a 2-phenylhydrazinyl derivative by dimethyl sulfoxide (B87167) (DMSO) to form a phenyldiazenyl species. Understanding these radical pathways is essential for controlling the outcome of such reactions.
Kinetic studies are also providing valuable insights. The reaction rates of phenylhydrazine with various carbonyl compounds to form hydrazones have been systematically studied, revealing how the structure of the reactants and the presence of catalytic buffers can significantly influence the speed of bond formation at neutral pH. Furthermore, advanced techniques are shedding light on reaction dynamics in unconventional environments. The mechanism for selective product formation in microdroplets, for instance, is attributed to proton catalysis occurring at the microdroplet surface, which allows the reaction to overcome high energy barriers that are prohibitive in bulk solution without a catalyst.
Rational Design of Derivatives with Tunable Reactivity
The rational design of Phenyl 2-phenylhydrazine-1-carboxylate derivatives allows for the fine-tuning of their chemical and biological properties. By strategically modifying the molecular structure, researchers can control reactivity, enhance efficacy for specific applications, and develop novel compounds with desired functions.
A key strategy in derivative design is the manipulation of electronic effects through the introduction of various substituents on the phenyl ring. Structure-activity relationship (SAR) studies have demonstrated that the presence and position of electron-withdrawing or electron-donating groups can have a profound impact on the compound's properties. For example, in a series of phenylhydrazone derivatives tested for antifungal activity, it was found that:
Electron-withdrawing groups on the phenyl ring of the phenylhydrazone moiety were preferable to non-substituted counterparts.
The position of a halogen substituent was critical, with a halogen at the para position being more beneficial for activity than at the ortho or meta positions.
This ability to tune properties has been exploited in the development of derivatives for a wide range of applications, including medicinal chemistry and materials science. Researchers have designed and synthesized novel phenylhydrazine derivatives as potential anticancer agents, antioxidants, and dual inhibitors of enzymes like acetylcholinesterase (AChE) and BACE 1, which are relevant to Alzheimer's disease. The design process for these compounds often involves creating a library of derivatives with systematic variations to identify the optimal structure for a given biological target.
| Modification Strategy | Desired Outcome | Example Application |
| Introduce Electron-Withdrawing Groups | Enhance biological activity | Antifungal agents |
| Vary Halogen Position (para vs. ortho/meta) | Optimize biological activity | Antifungal agents |
| Attach to Various Aldehydes | Create diverse structures for screening | Anticancer agents |
| Incorporate into Heterocyclic Scaffolds | Target specific enzymes or receptors | AChE/BACE 1 inhibitors |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated systems represents a paradigm shift in the synthesis of phenylhydrazine derivatives, offering enhanced safety, efficiency, and scalability. This technology is particularly well-suited for handling the hazardous and unstable intermediates often encountered in phenylhydrazine synthesis.
The traditional synthesis of phenylhydrazines from anilines proceeds through a diazotization step to form a diazonium salt, followed by reduction. In batch reactors, the accumulation of the diazonium salt intermediate creates a significant explosion hazard. Continuous flow systems eliminate this risk by performing the diazotization, reduction, and subsequent hydrolysis or salification steps in an integrated, continuous tandem reaction. Raw materials are continuously fed into a microreactor or a series of loop reactors, and the product is collected at the outlet without interruption.
This approach offers several key advantages:
Enhanced Safety: The in situ generation and immediate consumption of unstable diazonium salts prevent their accumulation, drastically improving the safety profile of the process.
Rapid Reaction Times: The excellent mass and heat transfer characteristics of flow reactors allow for the use of higher temperatures, significantly accelerating reaction rates and reducing the total residence time to as little as 20-30 minutes.
Improved Yield and Purity: Precise control over reaction parameters (temperature, pressure, stoichiometry) minimizes the formation of side products, leading to higher yields and simplified purification processes.
Automation and Scalability: Flow chemistry setups can be readily automated and scaled by extending the operation time or by "numbering up" (running multiple reactors in parallel), making the process more suitable for industrial production.
Recent research has demonstrated the successful application of flow technology for the synthesis of various arylhydrazines and their salts, achieving high yields and throughput. These integrated systems can combine synthesis, workup, and purification into a single automated platform, paving the way for the on-demand production of this compound and its derivatives.
Computational Chemistry for Predictive Modeling and Reaction Discovery
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, properties, and reactivity of molecules like this compound. By using theoretical models and simulations, researchers can predict molecular behavior, guide experimental design, and accelerate the discovery of new reactions and materials.
One of the primary applications of computational chemistry in this area is the study of molecular structure and properties using methods like Density Functional Theory (DFT). DFT calculations are used to optimize the geometry of phenylhydrazine derivatives and their complexes, providing a detailed picture of their three-dimensional structure. These calculations can also predict spectroscopic properties, which can then be compared with experimental data from techniques like REMPI (Resonance-Enhanced Multiphoton Ionization) spectroscopy to validate the theoretical models and understand the molecule's behavior in different electronic states.
In the context of rational drug design, computational tools are crucial for in silico screening and prediction. Before undertaking laborious and expensive synthesis, potential derivatives can be evaluated for their drug-like properties. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, for example, are used to assess the pharmacokinetic profile of newly designed compounds, helping to prioritize candidates with a higher probability of success.
Furthermore, computational modeling is instrumental in elucidating complex reaction mechanisms. By calculating the energy profiles of different reaction pathways, chemists can identify the most likely mechanism, understand the role of catalysts, and predict the outcome of a reaction under various conditions. This predictive capability not only deepens fundamental understanding but also aids in the discovery of entirely new transformations by identifying plausible but previously unexplored reaction pathways.
Q & A
Q. What are the common synthetic routes for preparing phenyl 2-phenylhydrazine-1-carboxylate and its derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid . Alternative methods include oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates using visible-light-driven catalysts like SAQS, achieving yields >80% under optimized conditions (e.g., 10 mmol scale, 82% yield) .
Q. What analytical techniques are recommended for characterizing this compound?
- Crystallography : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. It is robust for high-resolution data and twinned crystals, enabling precise determination of bond lengths and angles .
- Spectroscopy : UV-Vis and NMR (¹H/¹³C) are critical for confirming hydrazine-carboxylate functional groups. Phosphomolybdic acid (PMA) solutions can be employed in colorimetric assays for quantitative analysis .
- Chromatography : Reverse-phase HPLC with phenyl isothiocyanate derivatization enhances detection sensitivity, as demonstrated in histamine analysis protocols .
Q. How should researchers handle safety concerns when working with phenylhydrazine derivatives?
- Storage : Use sealed containers in dry, cool environments to prevent decomposition.
- Waste disposal : Neutralize acidic byproducts (e.g., phenylhydrazinium hydrochloride) with NaOH and dispose via certified hazardous waste services .
- Exposure mitigation : Follow NIOSH guidelines (Method 3518) for air sampling and PPE, including acid-resistant gloves and fume hoods .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data for phenylhydrazine derivatives?
Discrepancies in spectral or crystallographic data can arise from conformational flexibility or impurities. Use ab initio methods (e.g., Gaussian or ORCA) to model electronic structures and compare with experimental results. For crystallography, validate structures using checkCIF (via the IUCr) to identify outliers in bond angles or thermal parameters . SHELXPRO can interface with macromolecular refinement tools to resolve twinning or disorder .
Q. What experimental design strategies optimize oxidative dehydrogenation reactions for phenylhydrazine derivatives?
- Central Composite Design (CCD) : Vary catalyst loading (e.g., SAQS), light intensity, and reaction time to identify optimal conditions. For example, a 10 mmol scale reaction achieved 87% yield under visible light, with robustness confirmed via reproducibility testing .
- Kinetic studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to detect intermediates like azo compounds.
Q. How do phenylhydrazine derivatives interact with carbonyl compounds, and what mechanistic insights exist?
Phenylhydrazine reacts with aldehydes/ketones to form hydrazones, which are key intermediates in Fischer indole synthesis. Mechanistic studies suggest acid-catalyzed nucleophilic addition followed by cyclization and ammonia elimination. Computational studies (DFT) reveal transition states with energy barriers ~25–30 kcal/mol, consistent with experimental thermal activation requirements .
Q. What are the challenges in scaling up phenylhydrazine-based syntheses, and how can they be addressed?
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap water in Fischer indole reactions, minimizing hydrolysis.
- Photoreactor design : For visible-light-driven reactions, ensure uniform light distribution using flow reactors or LED arrays .
- Purification : Gradient elution in preparative HPLC (C18 columns) effectively separates hydrazine-carboxylate derivatives from unreacted starting materials .
Data Analysis and Validation
Q. How to validate crystallographic data for phenylhydrazine derivatives with potential disorder?
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals. Use PART/SUMP restraints to model disordered groups (e.g., rotating phenyl rings) .
- PLATON validation : Check for missed symmetry (e.g., MERG 4 command) and hydrogen-bonding networks to confirm structural plausibility .
Q. What statistical methods are suitable for analyzing contradictory results in spectroscopic data?
- Multivariate analysis : Principal Component Analysis (PCA) can differentiate spectral outliers caused by impurities.
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in NMR integration or HPLC peak areas .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
